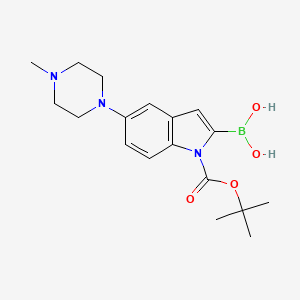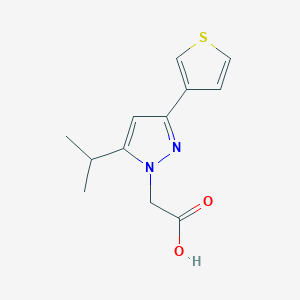![molecular formula C9H15F2NO B13334112 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. The compound contains a spiro ring system with an oxygen and nitrogen atom, making it a versatile scaffold in medicinal chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of aldehydes and alkenes in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Various substitution reactions can be performed to introduce different substituents on the spiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
1-oxa-8,10-diazaspiro[5.5]undecane: Contains additional nitrogen atoms in the spiro ring.
9,9-difluoro-1-oxa-4-azaspiro[5.5]undecane: A closely related compound with a different substitution pattern.
Uniqueness
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoro substitution enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H15F2NO |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
4,4-difluoro-1-oxa-8-azaspiro[5.5]undecane |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)3-5-13-8(6-9)2-1-4-12-7-8/h12H,1-7H2 |
InChI Key |
ILLSMGMKHKGYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CCO2)(F)F)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


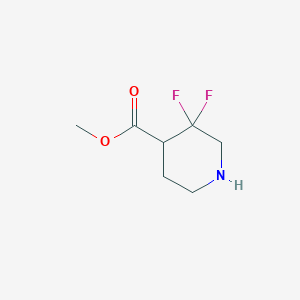
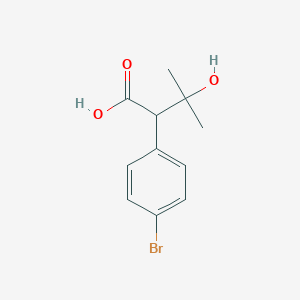
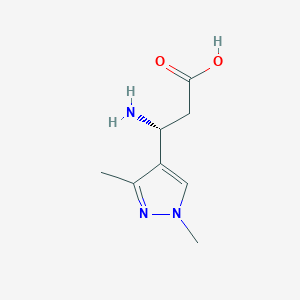
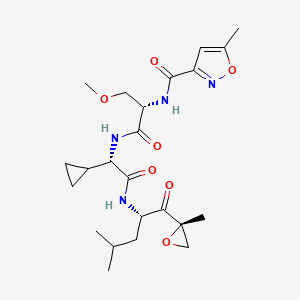
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
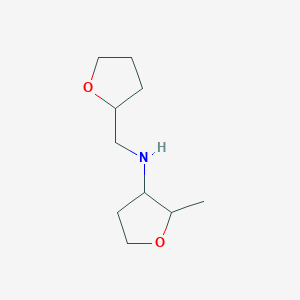
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
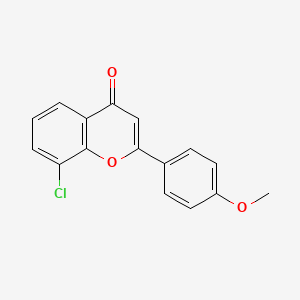

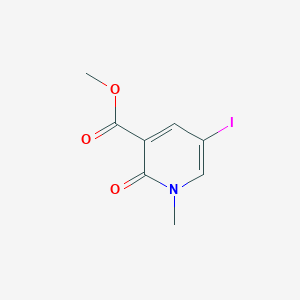
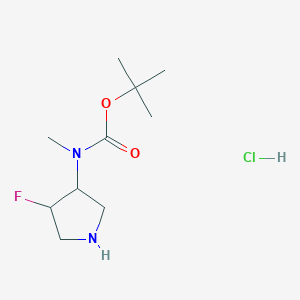
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
